molecular formula C13H16ClNO4 B2841060 2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide CAS No. 1912096-72-0

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide

Cat. No. B2841060
M. Wt: 285.72
InChI Key: BAUBOWNYUCMLCA-UHFFFAOYSA-N
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Description

This compound is a solid substance with a white to off-white color . It is used as an antidiabetic agent and is an intermediate of Dapagliflozin, a sodium-glucose transporter 2 inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C22H27ClO7 and it has a molecular weight of 438.9 .


Physical And Chemical Properties Analysis

This compound has a melting point of >80°C (dec.) and a predicted boiling point of 609.6±55.0 °C . It has a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in Acetonitrile, DMSO, Methanol, and Water . The compound is hygroscopic .

Scientific Research Applications

Potential Pesticide Applications

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide and its derivatives have been characterized for potential applications as pesticides. X-ray powder diffraction has been utilized to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating their potential utility in pest control. These compounds were examined for their structural properties, providing essential data on experimental and calculated peaks, relative peak intensities, and Miller indices, suggesting their applicability in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Solvent Influence

Research on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide, has explored the influence of solvent on chlorination processes. This study highlights how solvent polarity affects the chlorination of the benzene ring in phenoxy acetamide derivatives, providing insights into optimizing synthetic routes for such compounds. The findings suggest that choosing the right solvent can enhance the chlorination process, crucial for developing more efficient synthetic methods for related chemicals (Wang, Jin, Yang, Gao, Tao, & Li, 2011).

Photovoltaic Efficiency and Bioactive Applications

Studies have also investigated the photovoltaic efficiency and bioactive applications of benzothiazolinone acetamide analogs. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs), with analyses showing good light-harvesting efficiency (LHE) and favorable energy levels for electron injection. Additionally, molecular docking studies have explored the binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications based on ligand-protein interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c14-10-1-3-11(4-2-10)19-7-12(16)15-8-13(17)5-6-18-9-13/h1-4,17H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUBOWNYUCMLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide

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